molecular formula C18H22 B8822268 2,3'-Diisopropylbiphenyl CAS No. 74338-25-3

2,3'-Diisopropylbiphenyl

Cat. No.: B8822268
CAS No.: 74338-25-3
M. Wt: 238.4 g/mol
InChI Key: AKNKFNYBNSISAB-UHFFFAOYSA-N
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Description

2,3'-Diisopropylbiphenyl (C₁₈H₂₂) is a substituted biphenyl derivative with two isopropyl groups attached to the biphenyl backbone at the 2- and 3'-positions. Key properties include:

  • Molecular formula: C₁₈H₂₂
  • Average molecular mass: 238.374 g/mol
  • Monoisotopic mass: 238.172151 g/mol
  • CAS Registry Numbers: 74338-25-3 (primary), 36876-13-8 (alternative isomer)
  • ChemSpider IDs: 14385216 (2,3'-isomer), 10660779 (mixed isomers) .

This compound is structurally characterized by steric hindrance due to the proximity of the bulky isopropyl groups, influencing its chemical reactivity and physical properties. It is used in specialty applications, including heat-transfer fluids and as intermediates in organic synthesis .

Properties

CAS No.

74338-25-3

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-propan-2-yl-2-(3-propan-2-ylphenyl)benzene

InChI

InChI=1S/C18H22/c1-13(2)15-8-7-9-16(12-15)18-11-6-5-10-17(18)14(3)4/h5-14H,1-4H3

InChI Key

AKNKFNYBNSISAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=CC=C2C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism and Nomenclature

The diisopropylbiphenyl family includes multiple isomers differentiated by the positions of the isopropyl substituents:

Compound CAS RN Substituent Positions Molecular Weight (g/mol) LogP (Octanol-Water)
2,3'-Diisopropylbiphenyl 74338-25-3 2, 3' 238.374 6.64 (estimated)
3,4'-Diisopropylbiphenyl 61434-46-6 3, 4' 238.3673
4,4'-Diisopropylbiphenyl 69009-90-1 4, 4' 238.374 6.64 (estimated)

Key Observations :

  • The 2,3'- and 3,4'-isomers exhibit lower symmetry compared to the 4,4'-isomer, leading to distinct crystallinity and solubility profiles .
  • The 4,4'-isomer is more thermally stable due to reduced steric strain, making it preferable for high-temperature applications .

Reactivity and Catalytic Oxidation

The position of isopropyl groups significantly affects oxidation pathways:

  • 4,4'-Diisopropylbiphenyl : Under catalytic conditions (CuCl₂ and tetrabutylammonium bromide), oxidation primarily targets one isopropyl group, yielding peroxides, alcohols, and ketones. Minimal hydroperoxide formation is observed .
  • 2,3'-Diisopropylbiphenyl : Steric hindrance near the biphenyl core likely slows oxidation kinetics compared to the 4,4'-isomer, though specific data are lacking .

Environmental and Physical Properties

  • Atmospheric Degradation : Diisopropylbiphenyl isomers have an estimated atmospheric half-life of 1–2 days due to hydroxyl radical reactivity .
  • Synthesis : Industrial production of 4,4'-diisopropylbiphenyl employs continuous processes using isopropylbenzene derivatives, whereas 2,3'-isomer synthesis may require regioselective alkylation .

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